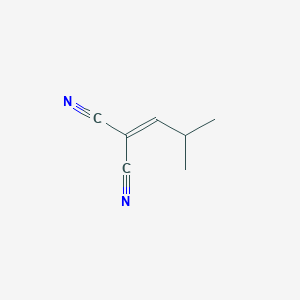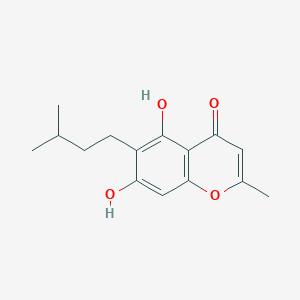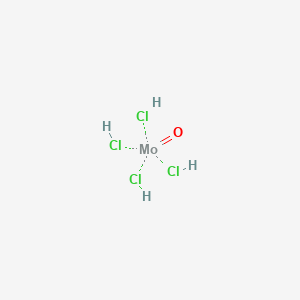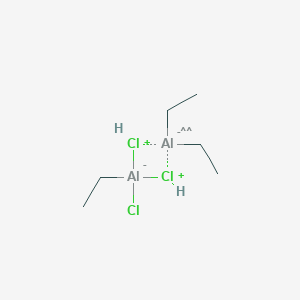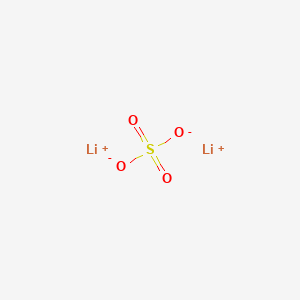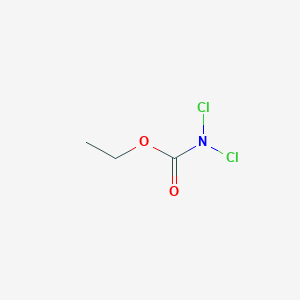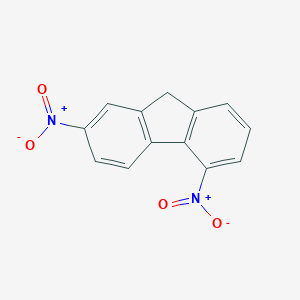
H-Leu-Asn-OH
説明
Leu-Asn, also known as leucine-asparagine, is a dipeptide that is found in many proteins and peptides. It is composed of two amino acids, leucine and asparagine, and is an important building block of proteins. Leu-Asn has been found to be important in a variety of biological processes, including cell signaling, regulation of gene expression, and protein folding.
科学的研究の応用
抗酸化ペプチド
「Leu-Asn」という化合物は、抗酸化ペプチドの成分として特定されています . 抗酸化ペプチドは、現在、食品科学、製薬学、化粧品の分野でホットトピックとなっています . それらは、抗酸化ペプチドのスクリーニング、活性評価、メカニズム、および応用において重要な役割を果たしています .
抗肌老化効果
「Leu-Asn」は、強力な抗肌老化作用を持つペプチドで特定されています . これらのペプチドはイエコオロギ由来であり、皮膚の膠原質を分解する酵素であるコラーゲナーゼの阻害において有望な結果を示しています .
抗がん特性
「L-ロイシル-L-アスパラギン」は、L-アスパラギナーゼの成分であり、この酵素は、急性リンパ性白血病(ALL)やホジキンリンパ腫などのさまざまなリンパ増殖性疾患に対する抗がん活性が研究されています .
アクリルアミドの軽減
「L-ロイシル-L-アスパラギン」を含むL-アスパラギナーゼは、食品業界で発がん性物質であるアクリルアミドの生成を減らすために使用されています . これは、特にデンプン質の食品を高温で調理する場合に重要です .
組換えタンパク質の生産
「L-ロイシル-L-アスパラギン」を含むL-アスパラギナーゼは、組換えタンパク質の生産における重要なツールとして使用されています
特性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTRLIITQPXHBJ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Leu-Asn exhibit its biological activity?
A1: Leu-Asn demonstrates biological activity primarily through its interaction with specific enzymes. For example, it acts as a competitive inhibitor of β-secretase, an enzyme involved in the production of β-amyloid (Aβ) peptides. [] This inhibition effectively reduces Aβ production, offering potential therapeutic benefits for Alzheimer's disease. []
Q2: What are the downstream effects of Leu-Asn's interaction with its targets?
A2: The downstream effects of Leu-Asn depend on the specific target and context. In the case of β-secretase inhibition, reduced Aβ production may contribute to neuroprotection and potentially slow down the progression of Alzheimer's disease. []
Q3: What is the molecular formula and weight of Leu-Asn?
A3: The molecular formula of Leu-Asn is C10H19N3O4. Its molecular weight is 245.28 g/mol.
Q4: Is there any spectroscopic data available for Leu-Asn?
A4: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) have been employed to study Leu-Asn-containing peptides. For instance, NMR studies on insect adipokinetic hormones, which share structural similarities with Leu-Asn, have provided insights into their solution conformations and dynamics. []
Q5: How does Leu-Asn perform under various conditions?
A5: While specific data on Leu-Asn's stability under various conditions is limited in the provided research, it's important to consider that peptide stability can be influenced by factors such as temperature, pH, and the presence of enzymes or other reactive species.
Q6: Have computational methods been used to study Leu-Asn?
A6: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been employed to investigate the binding affinities of HIV-1 protease inhibitors containing Leu-Asn and similar sequences. [] These studies provide valuable insights into the molecular interactions governing inhibitor binding and aid in the design of more potent compounds.
Q7: How do modifications to the structure of Leu-Asn impact its activity?
A7: Structural modifications, even subtle ones, can significantly alter the activity of peptides containing Leu-Asn. For instance, in a study on muscarinic toxins, a three-amino acid difference (Leu-Asn-His vs. Ile-Val-Pro) resulted in a substantial shift in subtype selectivity for muscarinic receptors. []
Q8: In what biological contexts has Leu-Asn been studied?
A8: Leu-Asn-containing peptides have been investigated in various biological contexts, including:
- Neurodegenerative Diseases: As a component of β-secretase inhibitory peptides, Leu-Asn shows promise in Alzheimer's disease research. []
- Hormonal Regulation: Leu-Asn is found in insect adipokinetic hormones, which regulate energy metabolism during flight. [, , ]
- Immune Response: Leu-Asn is present in peptides derived from bovine lactoferrin, which exhibits antibacterial activity. []
- Viral Infections: Leu-Asn-containing peptides have been explored as potential inhibitors of HIV-1 protease, a crucial enzyme for viral replication. [, ]
Q9: Are there other peptides with similar sequences to Leu-Asn that exhibit biological activity?
A9: Yes, numerous peptides containing the Leu-Asn sequence or similar motifs exhibit biological activity. These include:
- Speract: A decapeptide found in sea urchin eggs that plays a role in sperm chemotaxis and activation. [, ]
- Allatostatins: Nonapeptides found in crickets that inhibit juvenile hormone synthesis. []
- Vasodilatory Peptides: Some egg white-derived peptides containing Leu-Asn exhibit endothelium-dependent vasorelaxation in rat arteries. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







